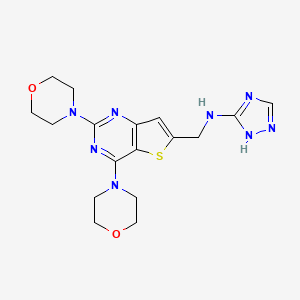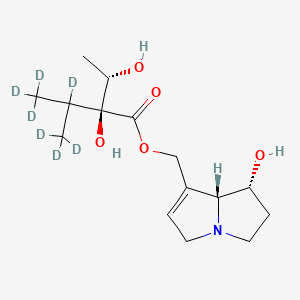
m-PEG13-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG13-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as carbonyldiimidazole.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled conditions to ensure consistency and purity of the product.
化学反应分析
Types of Reactions
m-PEG13-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles, forming new covalent bonds.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound.
Major Products
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Hydrazides: Formed from substitution reactions with electrophiles.
科学研究应用
m-PEG13-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the regulation of protein levels within cells.
Medicine: Investigated for its potential in targeted cancer therapies by enabling the degradation of oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems
作用机制
m-PEG13-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
相似化合物的比较
m-PEG13-Hydrazide is unique due to its specific length and hydrazide functionality, which provides distinct advantages in the synthesis of PROTACs. Similar compounds include:
m-PEG12-Hydrazide: Slightly shorter polyethylene glycol chain, offering different solubility and reactivity properties.
m-PEG14-Hydrazide: Slightly longer polyethylene glycol chain, providing different spatial configurations and interactions
This compound stands out due to its optimal balance of chain length and functional group reactivity, making it a preferred choice in many applications.
属性
分子式 |
C28H58N2O14 |
|---|---|
分子量 |
646.8 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31) |
InChI 键 |
CSOAKFLANNYFOB-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)




![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)




